Estrogen receptor modulator 1

Beschreibung

Significance of Benzothiophene (B83047) Derivatives in Scientific Inquiry

Benzothiophene, an aromatic organic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, and its derivatives represent a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from their structural versatility and their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netijpsjournal.com Researchers have extensively investigated these compounds, revealing their potential in numerous therapeutic areas. nih.goveurekaselect.com

The diverse biological effects of benzothiophene derivatives are a primary driver of their scientific significance. ijpsjournal.com These compounds have been shown to possess anti-inflammatory, anticancer, antimicrobial, anticonvulsant, antidiabetic, and antioxidant properties, among others. ijpsjournal.comrsc.org This wide range of activities has made the benzothiophene scaffold a fertile ground for drug discovery and development, leading to the creation of several clinically important drugs, such as Raloxifene (B1678788), Zileuton, and Sertaconazole. ijpsjournal.comrsc.org The ongoing exploration of these derivatives continues to yield new lead molecules for treating a multitude of diseases. researchgate.net

Reported Biological Activities of Benzothiophene Derivatives

| Pharmacological Activity | Therapeutic Potential |

|---|---|

| Anticancer | Treatment of various cancers. rsc.org |

| Anti-inflammatory | Management of inflammatory diseases. ijpsjournal.comrsc.org |

| Antimicrobial | Combating bacterial and fungal infections. nih.govrsc.org |

| Antitubercular | Treatment of tuberculosis. eurekaselect.com |

| Antidiabetic | Management of diabetes. ijpsjournal.comrsc.org |

| Anticonvulsant | Control of seizures. ijpsjournal.comrsc.org |

| Anti-HIV | Inhibition of the human immunodeficiency virus. rsc.org |

| Anti-Alzheimer's | Potential treatment for Alzheimer's disease. rsc.org |

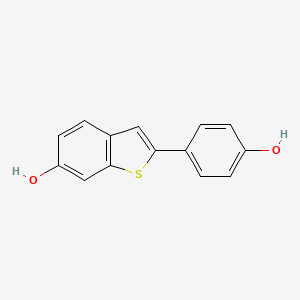

Overview of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol as a Core Structure in Medicinal Chemistry and Materials Science Research

The specific compound 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (CAS 63676-22-2) is a prominent example of the utility of the benzothiophene scaffold. drugbank.comchemicalbook.comnih.govsanikachem.com In medicinal chemistry, it is primarily recognized as the central core and a key synthetic intermediate for the second-generation Selective Estrogen Receptor Modulator (SERM), Raloxifene. chemicalbook.comontosight.aiopulentpharma.com Its structure, featuring a benzothiophene backbone with two hydroxyl groups, is crucial for its biological activity and its ability to be chemically modified to produce potent pharmaceuticals. ontosight.ai

The significance of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol extends to the synthesis of other important SERMs, including Arzoxifene (B129711), a third-generation SERM developed from the raloxifene template. nih.govresearchgate.net The development of these derivatives highlights the compound's role as a foundational scaffold in the search for drugs with tissue-selective estrogenic and antiestrogenic effects. ontosight.aiacs.org

In the realm of materials science, while research on 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol specifically is less extensive, the broader class of benzothiophene derivatives is gaining attention. chemimpex.com These compounds are being explored for their potential in creating advanced materials like organic semiconductors, which are vital for developing flexible electronic devices. chemimpex.com The electronic properties and thermal stability of the benzothiophene ring system make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

Historical Context of Related Selective Estrogen Receptor Modulators (SERMs) in Research

The development of drugs based on the 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol core is deeply rooted in the history of Selective Estrogen Receptor Modulators (SERMs). ontosight.ai SERMs are a class of compounds characterized by their ability to exhibit either estrogen agonist or antagonist effects in a tissue-specific manner. nih.govwikipedia.org This dual activity allows them to be used for a variety of estrogen-related conditions, including breast cancer and osteoporosis. wikipedia.orgclevelandclinic.org

The concept of SERMs emerged from research into nonsteroidal antiestrogens. The first generation was typified by Tamoxifen (B1202), a triphenylethylene (B188826) derivative. wikipedia.org Initially synthesized as a contraceptive, it failed in that indication but was later repurposed and became a highly effective treatment for estrogen receptor-positive breast cancer. nih.govnih.govnih.gov However, Tamoxifen also exhibited estrogen-like effects on the uterus, increasing the risk of endometrial cancer, which spurred the search for new agents with a more ideal profile. nih.govwikipedia.org

This search led to the development of second-generation SERMs, prominently featuring the benzothiophene structure. wikipedia.org Raloxifene, which is synthesized from 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, was a landmark compound in this class. chemicalbook.comtsijournals.com Originally investigated as a breast cancer treatment, it proved more successful in the prevention and treatment of postmenopausal osteoporosis. nih.govnih.gov Unlike Tamoxifen, Raloxifene does not stimulate the endometrium. researchgate.net

The development continued with third-generation SERMs like Arzoxifene, an analogue of Raloxifene. researchgate.netnih.gov The ongoing research into SERMs aims to create an "ideal" molecule that provides the beneficial estrogenic effects on bone and lipids, has a neutral effect on the uterus, and maintains potent antiestrogenic effects on breast tissue, all while minimizing adverse effects. nih.govnih.gov Newer SERMs, such as Bazedoxifene and Ospemifene, represent the continued evolution of this important class of drugs. wikipedia.orgnih.gov

Generations and Key Examples of SERMs

| Generation | Core Structure | Example(s) | Key Research Focus/Finding |

|---|---|---|---|

| First | Triphenylethylene | Tamoxifen | Effective for breast cancer but with uterine agonist effects. nih.govelsevierpure.com |

| Second | Benzothiophene | Raloxifene | Effective for osteoporosis with neutral uterine effects. nih.govnih.gov |

| Third | Benzothiophene | Arzoxifene | Developed to improve upon Raloxifene's profile for breast cancer treatment. nih.govontosight.ai |

| Newer | Varies | Bazedoxifene, Ospemifene | Continued search for improved tissue selectivity and safety. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGWZLQPNOETLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332204 | |

| Record name | RALOXIFENE CORE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63676-22-2 | |

| Record name | 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RALOXIFENE CORE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-1-benzothiophene-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)-1-BENZOTHIOPHENE-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZK5PJ1CM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Pharmacological Profiles of 2 4 Hydroxyphenyl Benzo B Thiophen 6 Ol and Its Derivatives

Estrogen Receptor Modulation and Related Biological Effects

The estrogenic activity of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, also referred to as BTC, is a key aspect of its biological profile. researchgate.netresearchgate.net Its structural similarity to estrogen allows it to interact with estrogen receptors (ERs), leading to a cascade of cellular responses.

Agonistic and Antagonistic Actions on Estrogen Receptors (ERα and ERβ)

As an estrogen-like compound, 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol can activate estrogen-regulated genes. researchgate.netresearchgate.net This was demonstrated in an ERE-luciferase reporter assay, which measures the activation of the estrogen response element (ERE), a DNA sequence that estrogen receptors bind to in order to regulate gene expression.

In a study using the T47D:A18/Neo parental breast cancer cell line, treatment with 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (10⁻⁷M) resulted in a significant 40-fold induction in ERE-luciferase reporter activity. researchgate.net This indicates a potent agonistic action on estrogen receptors. For comparison, the natural estrogen, 17β-estradiol (E2), induced a 96-fold induction in the same cell line. researchgate.net

Interestingly, in the tamoxifen-resistant T47D:A18/PKCα cell line, which overexpresses PKCα, the compound showed a 31-fold induction in ERE-luciferase activity, which was considerably higher than the 7-fold induction observed with E2. researchgate.netresearchgate.net This suggests that the estrogenic activity of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol is context-dependent and may be particularly pronounced in certain resistant cancer cell phenotypes.

| Cell Line | Treatment | Fold Induction in ERE-Luciferase Activity |

|---|---|---|

| T47D:A18/Neo (Parental) | 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (10⁻⁷M) | 40-fold |

| 17β-estradiol (E2) | 96-fold | |

| T47D:A18/PKCα (Tamoxifen-Resistant) | 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (10⁻⁷M) | 31-fold |

| 17β-estradiol (E2) | 7-fold |

Evaluation in Estrogen-Dependent Cell Proliferation Assays

The modulatory effects of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol on estrogen receptors translate into tangible effects on cell proliferation, particularly in estrogen-dependent cancer cells. In a 3D Matrigel colony formation assay, the compound demonstrated differential effects based on the cellular context.

In the T47D:A18/Neo parental cell line, 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol was found to enhance colony formation, consistent with its estrogen-agonist activity in this estrogen-sensitive line. researchgate.netresearchgate.net Conversely, in the tamoxifen-resistant T47D:A18/PKCα cells, the compound significantly reduced the number of colonies formed. researchgate.netresearchgate.net This inhibitory effect in a resistant cell line highlights its potential therapeutic value.

| Cell Line | Treatment | Effect on Colony Formation |

|---|---|---|

| T47D:A18/Neo (Parental) | 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol | Enhanced |

| T47D:A18/PKCα (Tamoxifen-Resistant) | 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol | Significantly Reduced |

Anticancer Research Applications

The unique pharmacological profile of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol has prompted its investigation in various anticancer research applications, particularly in the context of breast cancer.

Induction of Apoptosis in Breast Cancer Cell Lines (e.g., T47D/PKCα, MCF-7, MDA-MB-231)

A key mechanism underlying the anticancer potential of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol is its ability to induce apoptosis, or programmed cell death. In the tamoxifen-resistant T47D:A18/PKCα breast cancer cells grown in a 3D Matrigel culture, treatment with the compound led to a significant induction of apoptosis, as determined by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. researchgate.netresearchgate.net This pro-apoptotic effect aligns with its observed inhibition of colony formation in this cell line. researchgate.netresearchgate.net

Efficacy in Tamoxifen-Resistant Breast Cancer Models

The failure of tamoxifen (B1202) treatment is a significant clinical challenge in estrogen receptor-positive breast cancer. researchgate.netresearchgate.net The efficacy of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol in a tamoxifen-resistant model is therefore of considerable interest. The overexpression of PKCα has been linked to a tamoxifen-resistant and hormone-independent phenotype in the T47D:A18 breast cancer cell line. researchgate.netresearchgate.net The finding that 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol inhibits colony formation and induces apoptosis in T47D:A18/PKCα cells suggests its potential as a lead compound for the treatment of PKCα-overexpressing, tamoxifen-resistant breast cancers. researchgate.netresearchgate.net

Effects on Triple-Negative Breast Cancer (TNBC) Cell Lines

While direct studies on the effects of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol on triple-negative breast cancer (TNBC) cell lines are limited in the reviewed literature, research on its derivative, raloxifene (B1678788), provides some insights. Raloxifene has shown some effectiveness against triple-negative forms of breast cancer, suggesting the involvement of estrogen receptor-independent pathways. nih.govreading.ac.uk Studies on modified raloxifene derivatives have shown cytotoxic activity and induction of apoptosis in the triple-negative MDA-MB-231 cell line. nih.gov This suggests that the benzothiophene (B83047) core structure, of which 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol is a primary example, may have potential for the development of therapies for TNBC.

Neuroprotective Research Investigations

Recent studies have highlighted the potential of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (BTC) and its derivatives as neuroprotective agents. These investigations have particularly focused on their efficacy in models of neuronal cell death and the underlying molecular mechanisms.

Oxygen-glucose deprivation (OGD) is a widely used in vitro model to simulate the ischemic conditions that lead to neuronal damage in events like stroke. Research has demonstrated that compounds containing the 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core pharmacophore exhibit neuroprotective effects in these models. For instance, the SERM raloxifene, which is a derivative of BTC, has been shown to protect primary rat neurons from OGD-induced cell death. nih.gov In astrocyte cell models mimicking hypoxic-ischemic brain injury, raloxifene treatment improved cell survival and preserved mitochondrial membrane potential. nih.gov Specifically, at concentrations of 10 nM and 100 nM, raloxifene improved cell survival to 70.56% and 65.34%, respectively. nih.gov Furthermore, it was observed that raloxifene co-treatment reduced the production of superoxide (B77818) and peroxide by 72.72% and 57%, respectively, indicating a protective effect against oxidative stress induced by OGD. nih.gov

Table 1: Neuroprotective Effects of Raloxifene in OGD Models

| Parameter | Effect of Raloxifene Treatment | Reference |

| Cell Survival (10 nM) | 70.56% improvement | nih.gov |

| Cell Survival (100 nM) | 65.34% improvement | nih.gov |

| Superoxide Production | 72.72% reduction | nih.gov |

| Peroxide Production | 57% reduction | nih.gov |

The neuroprotective actions of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives appear to be mediated through a novel pathway involving the G protein-coupled receptor 30 (GPR30), also known as GPER1. nih.govnih.gov Studies have revealed that the neuroprotection afforded by benzothiophene-based SERMs against OGD is dependent on GPR30. nih.gov The use of a selective GPR30 antagonist, G15, was found to block the neuroprotective effects of these compounds. nih.gov Interestingly, the antiestrogen (B12405530) ICI 182,780, which inhibits classical estrogen receptors (ERs), did not block the neuroprotective action of the BT-SERMs, suggesting an ER-independent mechanism. nih.govnih.gov This indicates that the neuroprotective activity of these compounds is not mediated by their antioxidant effects but rather through a GPR30-dependent signaling cascade. nih.govnih.gov

Antioxidant Research

The chemical structure of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, featuring hydroxyl groups on a benzothiophene scaffold, suggests inherent antioxidant potential. This has been a subject of investigation to understand its capacity to counteract oxidative stress.

Chemopreventive Research

The estrogen-like properties of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol have led to investigations into its potential as a chemopreventive agent, particularly in the context of hormone-dependent cancers.

Research has indicated that 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, described as an estrogen-like compound, can induce apoptosis in T47D/PKCα breast cancer cells. In vivo studies have further demonstrated that administration of this compound resulted in the regression of T47D:A18/PKCα tumors. chemicalbook.com A significant reduction in tumor volume was observed, highlighting its potential therapeutic application in certain types of breast cancer. chemicalbook.com This suggests that the compound may exert its chemopreventive effects through modulation of estrogen receptor signaling pathways, leading to the inhibition of cancer cell growth and induction of programmed cell death.

Table 2: Chemopreventive Activity of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

| Cancer Model | Observed Effect | Reference |

| T47D/PKCα Breast Cancer Cells | Induction of apoptosis | chemicalbook.com |

| T47D:A18/PKCα Tumors (in vivo) | Regression of tumors, significant reduction in tumor volume | chemicalbook.com |

Induction of Cytoprotective Enzymes (e.g., NQO1)

Research has highlighted 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol (also referred to as BTC) as a potent inducer of the cytoprotective phase II enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 plays a crucial role in detoxifying quinones, which are reactive molecules that can lead to oxidative stress and cellular damage. The induction of NQO1 is a key component of the cellular antioxidant defense system.

Studies on a series of benzothiophene SERMs, which share the core structure of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, have provided quantitative insights into this inductive activity. For instance, in vivo studies in rats treated with derivatives like arzoxifene (B129711) and its metabolite, desmethylarzoxifene (DMA), demonstrated a significant increase in hepatic NQO1 activity. aacrjournals.org This suggests that the chemopreventive benefits of these SERMs may be linked to their ability to stimulate the expression of such protective enzymes. aacrjournals.org

The induction of NQO1 by these benzothiophene compounds is not believed to be primarily mediated by the estrogen receptor. aacrjournals.org Instead, the mechanism is thought to be related to the "oxidative lability" of these molecules. aacrjournals.org The chemical structure of these SERMs allows for oxidative metabolism, leading to the formation of reactive metabolites that can trigger cellular stress responses, ultimately resulting in the upregulation of cytoprotective genes like NQO1. aacrjournals.org

The following table summarizes the NQO1 induction activity by benzothiophene SERMs in rat liver tissue, illustrating the potent effect of this class of compounds.

| Compound | Treatment Group | Mean NQO1 Activity (nmol/min/mg protein) | Fold Induction vs. Control | Statistical Significance vs. E2 Group |

| Vehicle Control | Control | 250 | 1.0 | N/A |

| Estradiol (E2) | E2 | 200 | 0.8 | N/A |

| Arzoxifene | Arzoxifene | 400 | 1.6 | p < 0.001 |

| Desmethylarzoxifene (DMA) | DMA | 375 | 1.5 | p < 0.005 |

| F-DMA | F-DMA | 325 | 1.3 | p < 0.05 |

| Data is derived from studies on arzoxifene and its derivatives, which are structurally related to 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol. aacrjournals.org |

Activation of Antioxidant Responsive Elements (ARE)

The primary mechanism by which 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives induce cytoprotective enzymes like NQO1 is through the activation of the Antioxidant Responsive Element (ARE). The ARE is a specific sequence in the promoter region of genes that encode for a wide array of antioxidant and detoxification proteins. aacrjournals.org When activated, the ARE drives the transcription of these genes, mounting a coordinated defense against cellular stress.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the ARE. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of inducers, such as the oxidatively labile benzothiophene SERMs, Nrf2 is released and translocates to the nucleus, where it binds to the ARE and initiates gene transcription. aacrjournals.org

The compound 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol has been specifically identified as a strong activator of the ARE. This activity underpins its ability to induce NQO1 and suggests a broader capacity to enhance cellular antioxidant defenses. Studies on its derivatives have further elucidated this mechanism. For example, desmethylarzoxifene (DMA) was found to be a more potent activator of ARE-mediated gene expression than other SERMs like raloxifene and 4-hydroxytamoxifen. aacrjournals.org This correlates with its strong NQO1-inducing capability.

The activation of the ARE by this class of compounds appears to be linked to their chemical reactivity and antioxidant properties, which can be modulated through structural modifications to the core benzothiophene scaffold. aacrjournals.org

The table below details the ARE activation and antioxidant capacity of various benzothiophene SERMs.

| Compound | Relative ARE-Luciferase Induction (Fold) | Net Antioxidant Capacity (AUC) |

| Vehicle | 1.0 | 0.0 |

| Raloxifene | ~2.5 | 1.25 |

| Arzoxifene | ~3.0 | 1.10 |

| Desmethylarzoxifene (DMA) | ~5.0 | 1.40 |

| F-DMA | ~2.0 | 0.25 |

| 4-Hydroxytamoxifen (HOT) | ~1.5 | 1.30 |

| Data reflects the activity of derivatives of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and is presented to illustrate the pharmacological profile of this compound class. aacrjournals.org |

Mechanisms of Action and Molecular Interactions of 2 4 Hydroxyphenyl Benzo B Thiophen 6 Ol

Estrogen Receptor Binding and Activation

As a foundational structure for a class of SERMs, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol's interaction with estrogen receptors (ERs) is a key aspect of its mechanism of action. clevelandclinic.org These interactions are tissue-specific, allowing it to act as either an estrogen agonist or antagonist, a defining characteristic of SERMs. drugbank.com

Non-Covalent Receptor Binding Modes

The nature of these interactions for benzothiophene-based SERMs has been elucidated through structural studies of related compounds. For instance, hydrophobic interactions play a crucial role in the selectivity of these compounds for different estrogen receptor subtypes (ERα and ERβ). nih.gov

Interaction with Ligand-Binding Domain (LBD) of Estrogen Receptors

The ligand-binding domain (LBD) of the estrogen receptor is the target for 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol. The binding of this compound to the LBD induces a conformational change in the receptor. This structural alteration is pivotal as it influences the receptor's ability to interact with co-regulatory proteins, which in turn dictates the downstream transcriptional effects.

Aryl Hydrocarbon Receptor (AhR) Activation

Beyond its effects on estrogen receptors, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol is also an activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in pathways controlling cell growth and apoptosis. nih.govmdpi.com

Structural Requirements for AhR Transcriptional Activity

Research has identified key structural features of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol that are essential for its ability to activate the AhR. The two hydroxyl groups present on the molecule, along with the benzothiophene (B83047) core, are important motifs for inducing AhR-mediated transcription. nih.gov The benzothiophene core is considered necessary but may not be sufficient on its own for full AhR activation. While many AhR agonists are planar hydrophobic molecules, absolute planarity is not a strict requirement for receptor binding. nih.gov

Upon binding of an agonist like 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, the AhR undergoes a conformational change, allowing it to translocate to the nucleus. patsnap.com In the nucleus, it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). patsnap.com This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes. patsnap.com

AhR-Mediated Apoptosis Pathways

The activation of the AhR by 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives can lead to the induction of apoptosis, or programmed cell death, in certain cancer cells. This effect has been observed in estrogen receptor-negative breast and hepatoma cancer cells, indicating a mechanism of action independent of the estrogen receptor. nih.govmdpi.comnih.gov

The apoptotic effect is dependent on the presence and activation of the AhR. nih.govmdpi.com Suppression of AhR expression has been shown to significantly reduce the apoptosis induced by raloxifene (B1678788) and its analogs. nih.gov The downstream pathways of this AhR-mediated apoptosis involve the activation of caspases, a family of proteases that are central to the execution of the apoptotic program. For instance, other AhR agonists have been shown to induce caspase-3 activation. nih.gov This AhR-dependent apoptotic pathway presents a potential avenue for the development of anti-cancer therapies. mdpi.comnih.gov

Redox Activity and Bioactivation Pathways

The chemical structure of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, specifically its phenolic moieties, imparts it with redox activity. This property allows the molecule to be metabolically activated to reactive intermediates, which can then have further biological effects.

Single-Electron Oxidation to Semiquinone or Phenoxy Radical

The chemical structure of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, featuring phenolic hydroxyl groups, makes it susceptible to oxidative metabolism. A key initial step in its bioactivation is the process of single-electron oxidation. This reaction results in the formation of a semiquinone or a phenoxy radical aacrjournals.org. This transformation is a critical event, as these radical species are often more reactive than the parent compound and can participate in a variety of further chemical reactions within the cellular environment aacrjournals.org. The generation of these radicals is a common feature among phenolic compounds and is a pivotal point in their metabolic fate, potentially leading to either detoxification or the generation of more toxic intermediates aacrjournals.org.

Bioactivation to Quinone Intermediates and Covalent Binding to Thiol Sensor Proteins

Following the initial single-electron oxidation, a subsequent one-electron oxidation of the semiquinone or phenoxy radical can occur. For 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, this second oxidation step yields a quinoid metabolite aacrjournals.org. Quinones are highly reactive electrophiles due to their electron-deficient nature. This reactivity allows them to form covalent bonds with cellular nucleophiles, particularly the thiol groups found in cysteine residues of proteins nih.gov.

This covalent modification of thiol sensor proteins, such as Keap1, can trigger a cellular stress response. The modification of Keap1 leads to the activation of the antioxidant response element (ARE) via the transcription factor Nrf2 aacrjournals.orgnih.gov. This activation results in the transcription of a suite of cytoprotective genes, including those for phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) aacrjournals.org. Therefore, the bioactivation of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol to a quinone intermediate represents a double-edged sword: it can lead to cellular damage through indiscriminate covalent binding, but it can also induce a protective antioxidant response.

Cellular Signaling Pathway Modulation (Beyond ER and AhR)

Beyond its interactions with the estrogen receptor, the biological activities of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol can be mediated through its influence on other critical cellular signaling pathways.

Influence on PI3K/PKB Pathway in Cancer Cells

While direct studies on the effect of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol on the PI3K/PKB (also known as Akt) pathway are not extensively documented, the well-established crosstalk between estrogen receptor signaling and the PI3K/Akt pathway in cancer cells provides a strong basis for a potential mechanism of action researchgate.netnih.govresearchgate.net. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its components are frequently mutated or amplified in various cancers, including breast cancer researchgate.netnih.govmdpi.com.

Estrogen receptor signaling can be activated in a ligand-independent manner by growth factor receptor tyrosine kinases, which are upstream activators of the PI3K/Akt pathway nih.govresearchgate.net. Conversely, activated Akt can phosphorylate and activate the estrogen receptor, leading to a feedback loop that promotes cancer cell survival and resistance to endocrine therapies nih.govresearchgate.net. Given that 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol is a benzothiophene SERM, it is plausible that it could modulate this intricate signaling network, although specific investigations are required to confirm this.

Caspase-Mediated Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anticancer therapies. The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases nih.gov. These enzymes exist as inactive zymogens and are activated in a cascade in response to pro-apoptotic signals nih.govijper.org.

There are two main pathways of caspase activation: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-dependent nih.gov. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis nih.govijper.org. While the precise caspases involved in apoptosis induced by 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol have not been detailed in the available literature, its pro-apoptotic effects suggest an engagement of this critical cell death machinery.

Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenyl Benzo B Thiophen 6 Ol Analogs

Impact of Substituent Modifications on Estrogen Receptor Affinity and Efficacy

The affinity of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol analogs for the estrogen receptor (ER) is highly sensitive to structural modifications, particularly concerning the hydroxyl groups and other substituents on the benzothiophene (B83047) core and the 2-phenyl ring. The 6-hydroxy and 4'-hydroxy groups are critical for high-affinity binding to the ER, as they are thought to mimic the 3- and 17β-hydroxyl groups of the natural ligand, 17β-estradiol. nih.gov

Studies on raloxifene (B1678788) and its derivatives have demonstrated that modifications at the C6 position of the benzothiophene core can significantly impact ER binding affinity. For example, replacing the 6-hydroxyl group often leads to a decrease in binding. nih.gov Similarly, the 4'-hydroxyl group on the 2-phenyl ring is also important for potent ER binding. nih.gov

The nature of the substituent at the 4'-position of the 2-phenyl ring also plays a role in determining ER affinity and efficacy. While the parent compound, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, exhibits estrogen-like activity, the addition of a basic side chain, as seen in raloxifene, confers a mixed agonist/antagonist profile. researchgate.net The demethylated analog of arzoxifene (B129711), another benzothiophene-based SERM, demonstrates greater binding affinity for the ER and is a more potent inhibitor of breast cancer cell proliferation in vitro compared to its methylated parent compound. aacrjournals.org

The following table summarizes the estrogen receptor binding affinity of selected benzothiophene derivatives.

| Compound | Modification | ERα IC50 (nM) | ERβ IC50 (nM) |

|---|---|---|---|

| Raloxifene | Piperidine (B6355638) side chain at 4'-position | 12 | 12 |

| Arzoxifene | Methoxy group at 4'-position and a piperidinoethoxy side chain at the 3-position | 0.4 (inhibition of MCF-7 proliferation) | N/A |

| DMA (demethylated arzoxifene) | Hydroxy group at 4'-position and a piperidinoethoxy side chain at the 3-position | More potent than Arzoxifene in vitro | N/A |

Correlation Between Structural Features and Anticancer Activity

The anticancer activity of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol analogs is not solely dependent on their interaction with the estrogen receptor. Various structural modifications have led to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines through different mechanisms, including kinase inhibition and disruption of microtubule polymerization.

For instance, a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , has been identified as a potent multi-kinase inhibitor, displaying significant anticancer effects, particularly against U87MG glioblastoma cells. nih.govnih.govtandfonline.com This compound exhibited low IC50 values against several kinases, including Clk4, DRAK1, and haspin, and demonstrated broad-spectrum anticancer activity. nih.govtandfonline.com

Another avenue of anticancer activity for benzothiophene derivatives is the inhibition of tubulin polymerization. nih.govnih.gov By modifying the benzothiophene scaffold to mimic combretastatin, a known tubulin inhibitor, researchers have developed potent antiproliferative agents. One such derivative, a 2-phenylacrylonitrile (B1297842) compound 1g2a , showed strong inhibitory activity against HCT116 and BEL-7402 cancer cells with IC50 values in the nanomolar range. nih.gov The core structure of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol itself has been shown to induce apoptosis in T47D breast cancer cells that overexpress PKCα. researchgate.net

The following table presents the anticancer activity of selected benzothiophene analogs against various cancer cell lines.

| Compound | Structural Feature | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Compound 16b | 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | Multi-kinase inhibition |

| Compound 1g2a | 2-phenylacrylonitrile | HCT116 (Colon) | 0.0059 | Tubulin polymerization inhibition |

| Compound 1g2a | 2-phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 | Tubulin polymerization inhibition |

| 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (BTC) | Core scaffold | T47D/PKCα (Breast) | Induces apoptosis | Estrogen-like |

Influence of Side-Chain Amine Moieties on Antiestrogenic Potency and Intrinsic Estrogenicity

The presence and nature of a side-chain amine moiety are critical determinants of the antiestrogenic potency and intrinsic estrogenicity of SERMs. In the context of the benzothiophene scaffold, as with other SERMs like tamoxifen (B1202), a basic amine side chain is generally required for potent antiestrogenic activity. mdpi.comnih.gov This side chain is thought to interact with specific amino acid residues in the ER ligand-binding domain, such as Asp-351, leading to a conformational change in the receptor that promotes an antagonist profile. mdpi.comnih.gov

The length, bulk, and basicity of the amine-containing side chain can modulate the balance between estrogenic and antiestrogenic effects. For example, in a series of triphenylethylene (B188826) analogs, replacing a hydroxyl group with different alkylaminoalkoxy side chains did not eliminate estrogenic activity but did cause a decrease in it. mdpi.com A bulky cyclized side chain, such as an azepanethoxy group, was found to improve estrogenic activity. mdpi.com

Furthermore, the orientation of the basic side chain relative to the core scaffold has a significant impact on its functional activity. nih.gov Constraining the side chain to adopt a specific orientation can alter the compound's profile, particularly its ability to antagonize the effects of estradiol. nih.gov The antiestrogenic properties of SERMs are also dependent on the ability of the cationic nitrogen in the side chain to neutralize the charge of Asp-351 in the ER. mdpi.com

Elucidation of Pharmacophores for Specific Biological Responses (e.g., Neuroprotection, Chemoprevention)

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For analogs of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, pharmacophore modeling has been instrumental in identifying the key structural features required for anticancer and potentially neuroprotective activities.

For the inhibition of MCF-7 breast cancer cells, a pharmacophore model for arylbenzothiophene derivatives highlighted the crucial role of a phenolic hydroxyl group and a ketonic linkage within the basic side chain. nih.gov Additionally, a piperidine ring connected through an ether linkage was found to be favorable for this inhibitory activity. The model also emphasized the importance of the distances between key features, such as hydrogen bond acceptors, hydrophobic regions, and hydrogen bond donors, within the benzothiophene scaffold. nih.gov

While direct pharmacophore models for neuroprotection based on the 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol scaffold are less defined, the principles of pharmacophore modeling are being applied to design molecules for neuroprotective effects through mechanisms like Keap1 inhibition. chemrxiv.org This approach involves identifying the key interactions required for a biological target and designing or modifying ligands to fit this pharmacophore, thereby enhancing their desired activity. The structural versatility of the benzothiophene core makes it a promising scaffold for the development of ligands targeting various biological pathways relevant to neuroprotection and chemoprevention.

Computational and Theoretical Investigations of 2 4 Hydroxyphenyl Benzo B Thiophen 6 Ol

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, DFT studies can elucidate the mechanisms of its synthesis, providing a deeper understanding of the reaction pathways, transition states, and intermediates involved. While specific DFT studies exclusively focused on the synthesis of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol are not extensively documented in publicly available literature, the general mechanisms for the formation of 2-arylbenzothiophenes have been subjects of theoretical investigation.

One common route to 2-arylbenzothiophenes involves the reaction of a substituted thiophenol with a suitably functionalized aryl component. DFT calculations can be employed to model the key steps of such syntheses, for instance, a palladium-catalyzed cross-coupling reaction. These calculations can help in determining the most energetically favorable reaction pathway.

Table 1: Plausible Reaction Steps in 2-Arylbenzothiophene Synthesis Investigated by DFT

| Step | Description | Computational Insights from DFT |

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl halide bond. | Calculation of activation energy and geometry of the transition state. |

| Thiolation | The resulting palladium(II) complex reacts with the thiophenol. | Modeling the coordination of the sulfur atom to the palladium center. |

| Reductive Elimination | The final C-S bond is formed, regenerating the palladium(0) catalyst. | Determination of the energy barrier for this final step, confirming the catalytic cycle. |

DFT studies on related benzothiophene (B83047) syntheses have also explored electrophilic cyclization reactions. researchgate.net For example, the acid-catalyzed cyclization of a thiophenoxyacetaldehyde derivative can be modeled to understand the protonation steps and the subsequent intramolecular cyclization leading to the benzothiophene ring system. researchgate.net Such computational analyses provide a microscopic view of the reaction, complementing experimental observations and aiding in the optimization of reaction conditions for higher yields and selectivity.

Molecular Docking and Dynamics Simulations for Receptor Interactions

The biological effects of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques to explore these interactions at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, docking studies into the ligand-binding domain (LBD) of ERα and ERβ can reveal key interactions responsible for its binding affinity. These studies have been extensively performed on its derivative, raloxifene (B1678788). The benzothiophene core of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol mimics the A and B rings of estradiol, the natural ligand for estrogen receptors. nih.gov The hydroxyl groups at the 4-phenyl and 6-benzo positions are crucial for forming hydrogen bonds with amino acid residues in the receptor's binding pocket, such as Arg394 and Glu353. nih.govnih.gov

Table 2: Key Amino Acid Interactions with the Benzothiophene Scaffold in the Estrogen Receptor LBD

| Interacting Residue | Interaction Type | Significance |

| Arg394 | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| Glu353 | Hydrogen Bond | Essential for high-affinity binding. |

| Phe404 | Hydrophobic Interaction | Stabilizes the complex through π-stacking. |

| Ile424 | van der Waals Contact | Contributes to the overall binding energy. |

These computational approaches have been instrumental in rationalizing the selective estrogen receptor modulating activity of compounds based on the 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules.

For derivatives of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, QSAR studies have been performed to understand the structural requirements for high-affinity binding to the estrogen receptor and for antagonist activity. A notable example is the development of a four-dimensional QSAR (4D-QSAR) model for a series of 54 2-arylbenzothiophene derivatives. mdpi.comnih.gov This advanced QSAR technique considers the conformational flexibility of the molecules and their alignment in 3D space.

The 4D-QSAR study on these raloxifene analogs revealed several key structural features that influence their biological activity. mdpi.comnih.gov The models were generated using a training set of compounds and validated with a test set. The predictive power of these models allows for the virtual screening of new derivatives of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol.

Table 3: Statistical Parameters of a 4D-QSAR Model for Benzothiophene Derivatives

| Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.728 | Good internal predictive ability of the model. nih.gov |

| r² (Non-cross-validated r²) | 0.992 | Strong correlation between the predicted and observed activities for the training set. nih.gov |

| Number of Compounds | 54 | The dataset size used for model development (41 in training set, 13 in test set). mdpi.comnih.gov |

The insights gained from such QSAR models are crucial for the rational design of new selective estrogen receptor modulators based on the 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol core. For instance, the models can guide the placement of substituents on the benzothiophene ring or the phenyl group to enhance receptor binding or modulate the agonist/antagonist profile. nih.gov

Preclinical Research and Translational Potential of 2 4 Hydroxyphenyl Benzo B Thiophen 6 Ol Based Compounds

In Vivo Efficacy Studies in Animal Models (e.g., Uterine Proliferative Response, Tumor Growth Inhibition)

The in vivo efficacy of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives has been substantiated in a range of animal models, particularly in the context of hormone-dependent cancers and uterine proliferative responses.

Uterine Proliferative Response

Derivatives of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol have shown potent inhibitory effects on estrogen-induced uterine proliferation. One such derivative, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, demonstrated a potent ability to inhibit the uterine proliferative response to exogenous estrogen in immature rats. This highlights the potential of the benzothiophene (B83047) scaffold to yield compounds with strong anti-estrogenic activity in the uterus. Preclinical data on raloxifene (B1678788), a key derivative, indicates that it does not stimulate uterine growth in postmenopausal animal models, a desirable characteristic for a selective estrogen receptor modulator (SERM). oup.com In fact, studies in ovariectomized rats have shown that raloxifene has minimal effects on myometrial thickness and uterine weight. oup.com

Tumor Growth Inhibition

The antitumor activity of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives has been a major focus of preclinical research. The parent compound itself has been shown to lead to the regression of T47D:A18/PKCα tumors in vivo. chemicalbook.com

Raloxifene, which is structurally derived from 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, has demonstrated significant tumor growth inhibition in various xenograft models. In a study using an orthotopic model of castration-resistant prostate cancer, daily oral administration of raloxifene resulted in a 70% reduction in tumor volume. mdpi.com Furthermore, significant growth inhibition was observed in both androgen-dependent and androgen-independent prostate cancer xenograft models, with a 68% and 64% inhibition, respectively. nih.gov

In models of metastatic mammary cancer, raloxifene treatment led to a significant suppression of tumor volumes. nih.gov It also demonstrated growth-suppressive activity in liver cancer cells by targeting the IL-6/GP130 signaling pathway, as evidenced by the suppression of Hep-G2 tumor growth in a mouse xenograft model. researchgate.net

| Compound/Derivative | Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol | In vivo model | T47D:A18/PKCα tumors | Regression of tumors | chemicalbook.com |

| Raloxifene | Orthotopic mouse model | Castration-Resistant Prostate Cancer | 70% reduction in tumor volume | mdpi.com |

| Raloxifene | Xenograft models | Androgen-Dependent and Androgen-Independent Prostate Cancer | 68% and 64% growth inhibition, respectively | nih.gov |

| Raloxifene | Mouse metastatic mammary cancer model | Mammary Cancer | Significant suppression of tumor volumes | nih.gov |

| Raloxifene | Mouse xenograft model | Liver Cancer (Hep-G2) | Suppression of tumor growth | researchgate.net |

Evaluation in Chemoprevention Studies

The potential of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol-based compounds in cancer chemoprevention has been investigated, with a notable focus on endometrial cancer. In contrast to tamoxifen (B1202), which can stimulate endometrial estrogen receptors, raloxifene does not exhibit this effect. nih.gov

A population-based, case-control study provided significant evidence for the chemopreventive role of raloxifene in endometrial cancer. The study, which included 547 cases of endometrial cancer and 1,410 controls, found that women who had used raloxifene had a 50% reduction in the odds of developing endometrial cancer compared to non-users. nih.gov These findings suggest a protective effect of the raloxifene structure, derived from 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, on the endometrium.

| Compound/Derivative | Study Type | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Raloxifene | Population-based, case-control study | Endometrial Cancer | 50% reduction in the odds of developing endometrial cancer among users | nih.gov |

Development of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol as a Lead Compound for Drug Discovery

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol serves as a critical lead compound in the field of drug discovery, particularly for the development of selective estrogen receptor modulators (SERMs). nih.gov Its benzothiophene core is a key pharmacophore that has been extensively modified to create a variety of biologically active molecules. nih.gov

The most prominent example of a drug developed from this lead compound is Raloxifene. drugbank.com The structural framework of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol provides the basis for the tissue-selective estrogenic and anti-estrogenic activities of Raloxifene.

Furthermore, research has indicated that 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol itself is a potential lead compound for the treatment of breast cancers that overexpress PKCα. aacrjournals.orgresearchgate.net Ongoing structure-activity relationship (SAR) studies continue to explore modifications of the 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol scaffold. For instance, the replacement of a carbonyl group in a derivative led to a substantial increase in estrogen antagonist potency, identifying a novel SERM with greater potency in antagonizing estrogen in uterine tissue and human mammary cancer cells compared to raloxifene. nih.gov This underscores the enduring importance of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol as a foundational structure for the discovery of new and improved therapeutics.

Future Research Directions and Unexplored Avenues for 2 4 Hydroxyphenyl Benzo B Thiophen 6 Ol

Investigation of Novel Therapeutic Applications beyond Current Research Focus

The benzothiophene (B83047) scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. nih.govresearchgate.net Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. nih.govresearchgate.netingentaconnect.comrsc.org This versatility suggests that 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol could serve as a starting point for developing new classes of therapeutic agents.

Future research could focus on modifying the core structure to optimize its activity against new targets. For instance, its documented estrogen-like properties and ability to induce apoptosis in certain breast cancer cell lines could be explored for other hormone-dependent cancers. researchgate.net Furthermore, investigations into its potential as a cholinesterase inhibitor for neurodegenerative diseases, or as a selective COX-2 inhibitor for inflammation, represent promising, unexplored avenues. nih.govnih.gov

| Potential Therapeutic Area | Rationale Based on Benzothiophene Scaffold | Potential Research Focus |

|---|---|---|

| Antimicrobial Agents | Benzothiophene derivatives have shown activity against various microbial strains. nih.govresearchgate.net | Synthesis of analogs to target drug-resistant bacteria and fungi. |

| Anti-inflammatory Drugs | The scaffold is present in compounds with anti-inflammatory properties, such as selective COX-2 inhibitors. nih.govnih.gov | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles. |

| Neurodegenerative Diseases | Some benzothiophene-chalcone hybrids have shown potential as cholinesterase inhibitors. nih.gov | Design of derivatives that can cross the blood-brain barrier and modulate targets relevant to Alzheimer's or Parkinson's disease. |

| Antiviral Agents | The benzothiophene nucleus has been incorporated into molecules with anti-HIV activity. ingentaconnect.comrsc.org | Exploration of activity against other viral targets and understanding the mechanism of action. |

| Antidiabetic Agents | Certain derivatives have been investigated for their potential to manage diabetes. researchgate.net | Investigation of mechanisms related to enzyme inhibition or receptor modulation in metabolic pathways. |

Exploration of Advanced Material Science Applications

Beyond its biomedical potential, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives possess electronic and thermal properties that make them attractive candidates for applications in material science. chemimpex.com The benzothiophene ring system is a key building block for organic semiconductors due to its high electron density and ability to facilitate π-conjugation. numberanalytics.comresearchgate.net These characteristics are crucial for the development of next-generation organic electronic devices.

Derivatives of chemimpex.combenzothieno[3,2-b] chemimpex.combenzothiophene (BTBT), a related structure, have been extensively studied for their high charge carrier mobility and thermal stability, making them suitable for organic field-effect transistors (OFETs). researchgate.netscilit.comresearchgate.net Future research could explore how the specific hydroxyphenyl and hydroxyl substitutions on the 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol scaffold influence its molecular packing, thermal stability, and optoelectronic properties. researchgate.net This could lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronic devices. ingentaconnect.comchemimpex.comnumberanalytics.com

| Material Science Application | Key Property of Benzothiophene Core | Future Research Direction |

|---|---|---|

| Organic Semiconductors | High charge carrier mobility and tunable electronic properties. numberanalytics.comresearchgate.net | Synthesizing solution-processable derivatives for printable and flexible electronics. |

| Organic Light-Emitting Diodes (OLEDs) | Excellent thermal stability and potential for high quantum yields. chemimpex.comresearchgate.net | Tuning the molecular structure to control emission color and enhance device efficiency and lifetime. |

| Organic Photovoltaics (OPVs) | Strong light absorption in the UV-vis spectrum and good electronic conductivity. chemimpex.com | Designing donor-acceptor molecules based on the scaffold to improve power conversion efficiency. |

| Organic Field-Effect Transistors (OFETs) | Favorable π-conjugation systems and high thermal stability. researchgate.netscilit.comresearchgate.net | Investigating the impact of substituents on crystal packing and charge transport. |

Development of Targeted Delivery Systems for 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol-Based Agents

A significant challenge in pharmacology is the efficient and safe delivery of hydrophobic therapeutic compounds. nih.gov Many such drugs require formulation with toxic solvents that can cause side effects and limit distribution. nih.gov Given its structure, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its therapeutic derivatives are likely to exhibit poor water solubility, posing a hurdle for clinical development. mdpi.com

Future research must therefore focus on creating targeted delivery systems to enhance the bioavailability and therapeutic efficacy of agents based on this scaffold. Nanoparticle-based strategies, such as liposomes, nanospheres, and polymeric nanoparticles, offer a promising solution. nih.govnih.gov These systems can encapsulate hydrophobic drugs, improve their stability in circulation, and be engineered to target specific disease sites, thereby reducing systemic toxicity. mdpi.comnih.gov Research into hydrogel-based systems could also provide sustained, localized drug release, which is particularly advantageous for treating chronic conditions. mdpi.com

| Delivery System | Mechanism and Advantages | Research Focus |

|---|---|---|

| Liposomes | Encapsulates hydrophobic drugs within a lipid bilayer, improving solubility and biocompatibility. | Surface modification with ligands for active targeting of cancer cells or other specific tissues. |

| Polymeric Nanoparticles | Protects the drug from degradation and allows for controlled, sustained release. nih.gov | Development of biodegradable polymers to minimize long-term toxicity. |

| Hydrogels | Provides a matrix for sustained, localized drug delivery, which can be administered via injection. mdpi.com | Modifying the hydrogel structure to increase loading capacity for hydrophobic compounds. |

| Micelles | Self-assembling nanostructures with a hydrophobic core to solubilize poorly soluble drugs. | Optimizing micelle stability and drug retention in biological fluids. |

Deeper Elucidation of Off-Target Interactions and Pleiotropic Effects in Biological Systems

As the core of a selective estrogen receptor modulator, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol is part of a class of compounds known for their complex biological activity. nih.gov SERMs exhibit tissue-specific agonist or antagonist effects, a pharmacological profile that arises from differential expression of estrogen receptors (ERα and ERβ), ligand-dependent receptor conformations, and interactions with various co-activator and co-repressor proteins. nih.gov While this tissue selectivity is a therapeutic advantage, it also underscores the potential for unforeseen off-target interactions and pleiotropic effects. nih.govnih.gov

The search for an "ideal" SERM—one with beneficial effects on bone and lipids, anti-estrogenic effects on breast and uterine tissue, and no adverse effects—is ongoing. nih.gov A critical future research direction is to move beyond the primary target and conduct a comprehensive biological characterization of 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and its derivatives. This would involve proteomic and genomic studies to map its interactions with other cellular pathways and receptors. Understanding whether the compound promotes ERα degradation (a characteristic of selective estrogen receptor down-regulators, or SERDs) versus simple receptor occupation could reveal novel mechanisms and predict its biological outcome in different tissues. plos.org Such a deep biological elucidation is essential for anticipating potential side effects and identifying new therapeutic opportunities.

| Biological System/Tissue | Known SERM Effects | Unexplored Questions for 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol |

|---|---|---|

| Bone | Generally estrogenic/agonistic, preventing osteoporosis. nih.govwikipedia.org | What is the long-term impact on bone remodeling and fracture risk? |

| Breast Tissue | Generally anti-estrogenic/antagonistic, used in cancer treatment and prevention. nih.govacs.org | Does it affect both ERα and ERβ pathways? Does it have activity in ER-negative breast cancer cells? |

| Uterus | Effects are mixed; Tamoxifen (B1202) is agonistic (increasing cancer risk), while Raloxifene (B1678788) is antagonistic. wikipedia.org | What is the specific agonist/antagonist profile in uterine tissue? |

| Cardiovascular System | Can have beneficial effects on serum cholesterol but may increase the risk of thromboembolic events. nih.govnih.gov | What are its effects on lipid profiles, coagulation factors, and overall cardiovascular health? |

| Central Nervous System (CNS) | Estrogen receptors are present in the brain; effects of SERMs are an active area of research. | Can it cross the blood-brain barrier? Does it have any cognitive or neuroprotective effects? |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via a multi-step route involving esterification of the hydroxyl groups with methanesulfonyl chloride, followed by acylation with 4-(2-piperidinoethoxy)benzoyl chloride. Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation. For example, the esterification step requires monitoring reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmation of intermediate structures by comparing spectral data to literature values .

Q. How can researchers ensure the stability of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol during storage and experimental use?

- Methodological Answer : Stability is maintained by storing the compound in well-sealed, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Degradation under light or humidity is assessed using accelerated stability studies (ICH guidelines). HPLC-MS is recommended to monitor degradation products, with peak area normalization used to quantify stability over time .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 5.2 ppm for hydroxyl groups), ¹³C NMR (distinct signals for thiophene carbons at ~125–140 ppm), and IR (broad O-H stretch ~3200 cm⁻¹, C-S stretch ~690 cm⁻¹) are critical. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 297.0521). Cross-referencing with pharmacopeial standards (e.g., Raloxifene intermediates) is advised .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol in large-scale reactions?

- Methodological Answer : Yield optimization involves solvent selection (1,4-dioxane or DMF for solubility), catalyst screening (e.g., Pd/C for deprotection steps), and reaction time adjustments. A study using benzoylisothiocyanate in 1,4-dioxane achieved 85% yield for analogous benzo[b]thiophene derivatives by stirring at 25°C for 18 hours. Post-reaction workup with ice/water precipitation improves purity .

Q. How should researchers resolve discrepancies in analytical data (e.g., conflicting NMR shifts) for this compound?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Use deuterated DMSO for NMR to observe hydroxyl protons clearly. Compare data with authenticated reference samples (e.g., USP Raloxifene Hydrochloride RS) and validate via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Contradictory IR peaks may indicate residual solvents; purge with lyophilization .

Q. What computational strategies are used to predict the estrogen receptor binding affinity of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with ERα/ERβ. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with residues like Glu353/Arg394. QSAR models incorporating Hammett constants (σ) for substituent effects on the hydroxyphenyl group improve prediction accuracy .

Q. How does the compound’s reactivity under acidic or basic conditions impact its utility in drug development?

- Methodological Answer : The phenolic hydroxyl groups are susceptible to oxidation at pH > 8.0, forming quinones. Stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) guide prodrug design. For example, acetylating the hydroxyl groups enhances stability, as demonstrated in Raloxifene prodrug synthesis .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer : SAR studies involve synthesizing analogs with substituents at the 4-hydroxyphenyl or benzo[b]thiophen-6-ol positions. Bioassays (e.g., ER-binding assays, MCF-7 cell proliferation) quantify activity. For instance, replacing the hydroxyl group with methoxy reduces ER affinity by 60%, highlighting its critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.